2-Methyl-5-octylindolo[2,3-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27N3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
9-methyl-6-octylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3/c1-3-4-5-6-7-10-15-26-21-14-13-17(2)16-18(21)22-23(26)25-20-12-9-8-11-19(20)24-22/h8-9,11-14,16H,3-7,10,15H2,1-2H3 |
InChI Key |
NTDQVFUOXMKLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 2 Methyl 5 Octylindolo 2,3 B Quinoxaline
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For 2-Methyl-5-octylindolo[2,3-b]quinoxaline, the molecular formula is C₂₃H₂₅N₃.
The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated value to confirm the molecular formula.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₃H₂₅N₃ |
| Calculated Exact Mass [M] | 343.20485 |
| Predicted m/z for [M+H]⁺ | 344.21267 |
The high accuracy of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions, making it a definitive tool for formula verification. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the spectra from ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, the chemical environment, connectivity, and spatial relationships of all atoms in the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic octyl chain region, and the methyl group singlet.
Aromatic Protons: The seven protons attached to the indoloquinoxaline core are expected to appear in the downfield region of the spectrum, typically between δ 7.40 and 8.40 ppm. Due to spin-spin coupling between adjacent protons, these signals would manifest as a series of complex multiplets, doublets, and triplets.
Octyl Protons: The protons of the N-octyl group would show distinct signals. The two protons on the carbon directly attached to the indole (B1671886) nitrogen (N-CH₂) are expected to appear as a triplet around δ 4.60 ppm, shifted downfield due to the influence of the nitrogen atom. researchgate.net The subsequent six methylene (B1212753) groups (-(CH₂)₆-) would produce a series of overlapping multiplets in the range of δ 1.20–1.90 ppm. The terminal methyl group (-CH₃) of the octyl chain would appear as a triplet at approximately δ 0.90 ppm.
Methyl Protons: The methyl group attached to the C-2 position of the quinoxaline (B1680401) ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Based on data from the closely related compound 2-methylquinoxaline, this signal is predicted to be around δ 2.80 ppm. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.40 - 8.40 | m | 7H |
| N-CH₂- | ~4.60 | t | 2H |
| C-2 Methyl (-CH₃) | ~2.80 | s | 3H |
| -(CH₂)₆- | 1.20 - 1.90 | m | 12H |
| Octyl -CH₃ | ~0.90 | t | 3H |
s = singlet, t = triplet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Aromatic and Heteroaromatic Carbons: The 14 carbons of the indoloquinoxaline fused ring system are expected to resonate in the downfield region, typically between δ 110 and 150 ppm. researchgate.net
Octyl Carbons: The carbon of the N-CH₂ group is predicted to appear around δ 41–43 ppm. researchgate.net The carbons of the internal methylene groups (-(CH₂)₆-) would be found between δ 22 and 32 ppm, while the terminal methyl carbon is expected at approximately δ 14 ppm.
Methyl Carbon: The C-2 methyl carbon is predicted to have a chemical shift in the range of δ 20–25 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon | Predicted δ (ppm) |
|---|---|
| Aromatic & Heteroaromatic C | 110 - 150 |
| N-CH₂- | 41 - 43 |
| -(CH₂)₆- | 22 - 32 |
| C-2 Methyl (-CH₃) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, COSY would be used to:
Trace the connectivity within the aromatic spin systems.
Confirm the coupling sequence of the octyl chain, showing a cross-peak between the N-CH₂ protons (~δ 4.60 ppm) and the adjacent CH₂ protons, and so on down the chain to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.netyoutube.com HSQC would be used to definitively assign each carbon signal to its corresponding proton signal predicted in the tables above. For example, it would show a cross-peak between the singlet at ~δ 2.80 ppm and its corresponding methyl carbon at ~δ 22 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different fragments of the molecule. youtube.comyoutube.com Key HMBC correlations for confirming the structure would include:
A correlation from the N-CH₂ protons (~δ 4.60 ppm) of the octyl group to the adjacent carbons within the indole portion of the ring system, confirming the position of alkylation at N-5.
Correlations from the C-2 methyl protons (~δ 2.80 ppm) to the C-2 carbon and adjacent carbons (C-3 and the ring-junction carbon) of the quinoxaline ring, confirming the position of the methyl group.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy Characteristic Bands
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2955 - 2850 | C-H Stretch | Aliphatic (Octyl, Methyl) |
| 1620 - 1580 | C=N Stretch | Quinoxaline Ring |
| 1550 - 1450 | C=C Stretch | Aromatic Rings |
| ~1340 | C-N Stretch | Aromatic Amine |
The spectrum would clearly show the presence of both aromatic and aliphatic C-H bonds. The strong absorptions from the C=C and C=N bonds within the fused heterocyclic ring system would be characteristic of the indoloquinoxaline core. vscht.cz The absence of a broad N-H stretching band (typically ~3300-3500 cm⁻¹) would further confirm that the indole nitrogen has been successfully alkylated.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of indolo[2,3-b]quinoxaline derivatives are of significant interest for their potential applications in optoelectronic devices. The electronic absorption and emission characteristics are highly dependent on the nature and position of substituents on the core scaffold.
Ultraviolet-Visible (UV-Vis) Absorption Maxima and Molar Absorptivity
The UV-Vis absorption spectra of indolo[2,3-b]quinoxaline derivatives typically exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and intramolecular charge transfer (ICT) transitions. The unsubstituted indolo[2,3-b]quinoxaline core is known to display well-resolved absorption peaks at approximately 290, 330, 355, and 420 nm. ias.ac.in
Substitution on the indolo[2,3-b]quinoxaline framework significantly influences the absorption maxima (λmax) and molar absorptivity (ε). For instance, a series of novel dyes based on an indolo[2,3-b]quinoxaline skeleton fused with an anthraquinone (B42736) moiety demonstrated ICT bands in the range of 501–561 nm with high molar absorption coefficients. ias.ac.inresearchgate.net The position of these bands is sensitive to solvent polarity.
| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Indolo[2,3-b]quinoxaline Core | - | 290, 330, 355, 420 | - |
| Anthraquinone-fused Indolo[2,3-b]quinoxalines | Dichloromethane | 501-561 (ICT) | High |
| Donor-π-Acceptor Indolo[2,3-b]quinoxalines (FS10, FS11, FS12) | - | - | - |
Photoluminescence (PL) Emission Spectra and Quantum Yields
The photoluminescence properties of indolo[2,3-b]quinoxaline derivatives are also highly tunable through chemical modification. The emission spectra can range from the blue to the deep-red region of the electromagnetic spectrum. For example, certain anthraquinone-fused indolo[2,3-b]quinoxaline derivatives exhibit emission in the range of 580–648 nm in solution and 672–700 nm in neat solid films. ias.ac.inresearchgate.net
The quantum yield (Φ), a measure of the efficiency of the fluorescence process, is also dependent on the molecular structure and the surrounding environment. While specific quantum yield values for a wide range of derivatives were not detailed in the provided search results, the general trend indicates that structural rigidification and the introduction of specific donor-acceptor moieties can enhance emission intensity.
| Compound/Derivative | Solvent/State | Emission Maxima (λem, nm) |
| Anthraquinone-fused Indolo[2,3-b]quinoxalines | Solution | 580-648 |
| Anthraquinone-fused Indolo[2,3-b]quinoxalines | Solid Film | 672-700 |
| Quinoxaline-based AIEE Molecules | Solution/Solid | ≤ 425 (deep blue) |
Aggregation-Induced Emission (AIE) Phenomena in Substituted Indolo[2,3-b]quinoxalines
A fascinating photophysical phenomenon observed in some indolo[2,3-b]quinoxaline derivatives is Aggregation-Induced Emission (AIE). In contrast to the typical aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the aggregated state, AIE-active molecules exhibit enhanced emission upon aggregation. This property is highly valuable for applications in solid-state lighting and bio-imaging. Research has shown that certain quinoxaline-based molecules can exhibit AIE, with some derivatives showing deep blue light emission (≤ 425 nm) in both solution and solid-state.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules and to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The indolo[2,3-b]quinoxaline scaffold is redox-active, and its electrochemical behavior can be tailored by substitution.
For instance, a study on indolo[2,3-b]quinoxaline as an anolyte for nonaqueous redox flow batteries revealed that the parent compound, 6-methyl-6H-indolo[2,3-b]quinoxaline (a close analog to the subject compound), undergoes reversible reduction. nih.gov The introduction of electron-donating groups, such as tert-butyl, can shift the reduction potential to more negative values. A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibited a low reduction potential of -2.01 V vs Fc/Fc+. nih.govacs.orgnih.gov
The electrochemical data allows for the calculation of HOMO and LUMO energy levels. For a series of anthraquinone-fused indolo[2,3-b]quinoxaline dyes, the LUMO levels were found to be in the range of -3.29 to -3.43 eV, suggesting their potential as n-type materials in organic electronics. ias.ac.inresearchgate.net
| Compound/Derivative | Reduction Potential (Ered, V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| 6-Methyl-6H-indolo[2,3-b]quinoxaline | - | - | - |
| 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | -2.01 | - | - |
| Anthraquinone-fused Indolo[2,3-b]quinoxalines | - | - | -3.29 to -3.43 |
Note: The table presents available data for analogous compounds, as specific data for this compound was not found.
Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Octylindolo 2,3 B Quinoxaline
Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT)
Analysis of Intramolecular Charge Transfer (ICT) Characteristics.
Further experimental and computational research is required to elucidate the specific properties of 2-Methyl-5-octylindolo[2,3-b]quinoxaline.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD simulations can be applied to understand its likely conformational landscape and intermolecular interactions. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.
For a molecule like this compound, an MD simulation would typically be set up by defining the initial coordinates of the atoms and assigning initial velocities. The system would then be allowed to evolve, with the forces on each atom calculated at each time step, and positions and velocities updated accordingly. This process, repeated over millions of steps, generates a trajectory that reveals the molecule's dynamic behavior.
Conformational Landscape: The core indolo[2,3-b]quinoxaline structure is a rigid, planar system due to its fused aromatic rings. The primary source of conformational flexibility arises from the N-octyl chain. MD simulations would explore the various conformations this alkyl chain can adopt. The simulation would likely reveal a multitude of rotamers for the octyl group, with certain conformations being more energetically favorable and thus more populated. The flexibility of the octyl chain could play a crucial role in how the molecule interacts with its environment, for instance, by allowing it to adapt its shape to fit into a binding pocket of a biological target or to organize in a specific manner in the solid state.
Intermolecular Interactions: A key aspect that MD simulations can elucidate is the nature of intermolecular interactions, particularly π-π stacking. The planar indoloquinoxaline core is prone to stacking interactions with other aromatic systems. In a simulated environment, multiple molecules of this compound would be observed to self-assemble, with the planar cores stacking on top of each other. The simulations would provide quantitative data on the preferred stacking distances and orientations. The presence of the methyl and octyl substituents would influence this stacking. The octyl chain, due to its steric bulk and flexibility, could modulate the degree and geometry of π-π stacking, potentially leading to different packing motifs in condensed phases. This has significant implications for the material's electronic properties.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Alkylated Indolo[2,3-b]quinoxalines
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the therapeutic potential and material characteristics of the indolo[2,3-b]quinoxaline scaffold. These studies systematically alter the chemical structure and evaluate the corresponding changes in biological activity or physical properties.
For alkylated indolo[2,3-b]quinoxalines, SAR studies have often focused on their potential as anticancer and antiviral agents. The mechanism of action for many of these compounds involves intercalation into DNA. researchgate.net The planar nature of the indolo[2,3-b]quinoxaline ring system is well-suited for insertion between the base pairs of DNA, leading to a disruption of DNA replication and transcription processes. researchgate.net
The nature and position of alkyl substituents on the indolo[2,3-b]quinoxaline core have been shown to significantly impact their biological activity. For instance, the introduction of different alkyl groups at various positions can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes. A quantitative structure-activity relationship (QSAR) study on a series of 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents or those with primary carbon atoms could enhance cytotoxic potency. researchgate.net
The table below illustrates a hypothetical SAR for a series of alkylated indolo[2,3-b]quinoxalines, demonstrating how variations in the alkyl chain at the 5-position might influence cytotoxic activity against a cancer cell line.
| Compound | R Group (at position 5) | IC₅₀ (µM) |
| 1 | -CH₃ | 15.2 |
| 2 | -CH₂CH₃ | 12.5 |
| 3 | -(CH₂)₃CH₃ | 8.1 |
| 4 | -(CH₂)₇CH₃ (Octyl) | 4.5 |
| 5 | -(CH₂)₁₁CH₃ | 9.8 |
Note: The data in this table is illustrative and intended to demonstrate the concept of a structure-activity relationship. Actual values would be determined experimentally.
From a structure-property relationship (SPR) perspective, alkylated indolo[2,3-b]quinoxalines are of interest for their applications in organic electronics. nih.gov The length and branching of the alkyl chains can influence the packing of the molecules in the solid state, which directly affects charge transport properties. nih.gov Longer, linear alkyl chains may promote more ordered packing and enhance π-π stacking, which is beneficial for charge mobility in organic field-effect transistors (OFETs). Conversely, bulky or branched alkyl groups can disrupt this packing, leading to more amorphous materials with different electronic characteristics.
Advanced Material Science Applications of Indolo 2,3 B Quinoxaline Derivatives Excluding Chemical/physical Properties
Organic Electronics and Optoelectronic Devices
The indolo[2,3-b]quinoxaline core structure is known for its electron-accepting nature, making it a promising candidate for various organic electronic and optoelectronic devices. Research in this area has been extensive for the general class of compounds.
Development as Organic Semiconductors and Charge Transport Materials
While numerous derivatives of indolo[2,3-b]quinoxaline have been investigated as n-type materials for organic electronics, specific research on the semiconductor properties and charge transport characteristics of 2-Methyl-5-octylindolo[2,3-b]quinoxaline is not prominently available in publicly accessible scientific literature. Studies on related compounds suggest that the electronic properties can be finely tuned by altering substituents. However, without direct experimental data for this compound, its potential as an organic semiconductor remains speculative.
Application in Organic Light-Emitting Diodes (OLEDs) as Emitting Layers or Hosts
The application of indolo[2,3-b]quinoxaline derivatives in Organic Light-Emitting Diodes (OLEDs) has been explored, where they can function as electron-transporting or emitting materials. A comprehensive search for the application of this compound specifically within OLEDs as either an emitting layer or a host material did not yield any dedicated research articles or performance data.
Role in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Co-sensitizers
The structural motif of indolo[2,3-b]quinoxaline has been incorporated into metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). These derivatives often serve as a core component, influencing the photophysical and electrochemical properties of the dye. Despite the interest in this class of compounds for photovoltaic applications, there is no specific research detailing the synthesis or performance of this compound as a sensitizer (B1316253) or co-sensitizer in DSSCs.
Chemosensing and Fluorescent Probes for Analytical and Biological Research
The inherent fluorescence of many indolo[2,3-b]quinoxaline compounds makes them candidates for the development of chemosensors and fluorescent probes. Their emission properties can be sensitive to the surrounding chemical environment. However, a detailed investigation into the chemosensing capabilities or the application of this compound as a fluorescent probe for analytical or biological research has not been reported in the reviewed literature.
Design as Anolyte Scaffolds in Nonaqueous Redox Flow Batteries (RFBs)
Recently, the indolo[2,3-b]quinoxaline scaffold has been identified as a promising platform for designing highly stable, low-reduction potential anolytes for nonaqueous redox flow batteries (NARFBs). Research has demonstrated that specific derivatives exhibit excellent solubility and electrochemical stability, crucial for long-cycle life batteries. Nevertheless, the body of research focuses on other substituted indolo[2,3-b]quinoxaline derivatives. There is currently no available data or study on the design, synthesis, or evaluation of this compound for use as an anolyte scaffold in nonaqueous redox flow batteries.
Data Tables
Due to the absence of specific research findings for this compound in the specified application areas, no data tables on its performance characteristics can be generated.
In Vitro Biological Activity and Molecular Mechanism Investigations of 2 Methyl 5 Octylindolo 2,3 B Quinoxaline Analogues
Antimicrobial Activity Studies (In Vitro)
Derivatives of the indolo[2,3-b]quinoxaline and the broader quinoxaline (B1680401) family have demonstrated a wide spectrum of antimicrobial activities. nih.govnih.gov The introduction of various substituents onto the core structure significantly influences their efficacy against bacteria, fungi, and viruses.
Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)
Analogues of indolo[2,3-b]quinoxaline have shown notable antibacterial properties. The presence of a methyl group on the pyridine (B92270) nitrogen (5H series) has been reported to be crucial for activity against prokaryotic organisms. researchgate.net In a study of various quinoxaline derivatives, those with a methyl group and an aromatic ring demonstrated increased lipophilicity, which was suggested to contribute to their high antibacterial activity. nih.gov
While specific data for 2-Methyl-5-octylindolo[2,3-b]quinoxaline is not available, studies on related quinoxaline-5-carboxamides have shown that compounds with fluoro-substituted phenyl groups, as well as cyclic and aliphatic chains, exhibit excellent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net For instance, some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Furthermore, certain 6H-indolo[2,3-b]quinoxaline amine derivatives have been evaluated for their antimycobacterial activity, demonstrating a moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv. researchgate.net
Table 1: Antibacterial Activity of Selected Quinoxaline Analogues
| Compound/Analogue | Bacterial Strain | Activity/MIC | Reference |
| Quinoxaline-5-carboxamides with fluoro substituents | Staphylococcus aureus, Escherichia coli | Excellent Activity | researchgate.net |
| 6H-indolo[2,3-b]quinoxaline amine derivatives | Mycobacterium tuberculosis H37Rv | Moderate bacteriostatic effect | researchgate.net |
| N-(4-oxoquinolin-7-yl)-α-amino acid derivatives | Staphylococcus aureus, Escherichia coli | Good to excellent activity | researchgate.net |
This table presents data for analogues, as specific data for this compound was not found.
Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans)
The antifungal potential of quinoxaline derivatives has been explored against various fungal pathogens. In a study investigating indolo[3,2-b]quinoline analogues, which are isomers of the target compound, the replacement of a methyl group at the N-5 position with an octyl group resulted in little to no change in activity against Candida albicans and Cryptococcus neoformans. nih.gov This suggests that a long alkyl chain at this position may not significantly enhance antifungal efficacy.
Other studies on different quinoxaline derivatives have reported moderate antifungal activity against C. albicans. nih.govnih.gov For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans. researchgate.net A new series of indolo[2,3-b]quinoxaline derivatives were synthesized and showed some antifungal activity. jgpt.co.injgpt.co.in
Table 2: Antifungal Activity of Selected Quinoxaline Analogues
| Compound/Analogue | Fungal Strain | Activity/MIC | Reference |
| 5-octyl-indolo[3,2-b]quinoline | Candida albicans, Cryptococcus neoformans | Little change in activity compared to 5-methyl analogue | nih.gov |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B | researchgate.net |
| Various indolo[2,3-b]quinoxaline derivatives | Various fungal strains | Moderate activity | jgpt.co.injgpt.co.in |
This table presents data for analogues, as specific data for this compound was not found.
Antiviral Activity (e.g., inhibition of HSV-1, CMV, VSV replication in cell cultures)
Indolo[2,3-b]quinoxaline derivatives have been identified as potent antiviral agents. researchgate.net Notably, the analogue B-220, which has a dimethylaminoethyl group, has shown significant activity against herpes simplex virus type 1 (HSV-1), human cytomegalovirus (CMV), and varicella-zoster virus (VZV). researchgate.netnih.gov The antiviral activity of these compounds is often linked to their ability to interact with DNA. nih.govresearchgate.netnih.gov
While direct antiviral data for this compound is unavailable, the general class of indolo[2,3-b]quinoxalines is recognized for its antiviral potential. nih.gov The annulation of a benzene (B151609) ring to the indoloquinoxaline moiety has been shown to significantly reduce antiviral activity. nih.gov
In Vitro Cytostatic Activity Assays on Cancer Cell Lines (Excluding Human Trial Data)
The cytostatic activity of indolo[2,3-b]quinoxaline analogues against various cancer cell lines is a well-documented area of research. researchgate.netnih.gov The presence of a methyl group on the pyridine nitrogen (5H series) is considered essential for the cytotoxicity of these compounds. researchgate.net Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) and its analogues have demonstrated stronger cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells than reference drugs. nih.gov
A novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity with IC50 values of 3.3 µg/mL against HepG2 (hepatocellular carcinoma), 23 µg/mL against HCT-116 (colon carcinoma), 3.1 µg/mL against MCF-7 (breast cancer), and 9.96 µg/mL against A549 (lung cancer) cell lines. nih.gov Another analogue, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, showed remarkable cytotoxicity on colorectal cancer HCT116 and Caco-2 cells. nih.gov
The broader family of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives has also been investigated for its cytotoxic activities, particularly against melanoma cell lines. mdpi.comresearchgate.net
Table 3: Cytostatic Activity of Selected Indolo[2,3-b]quinoxaline Analogues
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | 3.3 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 | 23 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | 3.1 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | 9.96 µg/mL | nih.gov |
| nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives | Melanoma A375 | 365 nM - 3527 nM | mdpi.com |
This table presents data for analogues, as specific data for this compound was not found.
Future Directions and Interdisciplinary Research Prospects for 2 Methyl 5 Octylindolo 2,3 B Quinoxaline
Rational Design and Synthesis of Novel Analogues with Tunable Properties
The core structure of 2-Methyl-5-octylindolo[2,3-b]quinoxaline provides a versatile platform for the rational design of new analogues with finely tuned electronic and photophysical properties. Future research will likely concentrate on systematic modifications of the indole (B1671886), quinoxaline (B1680401), and the existing alkyl substituents to optimize performance in specific applications.
One promising area is the development of materials for organic electronics. Inspired by the design of indolo[2,3-b]quinoxaline-based anolytes for nonaqueous redox flow batteries (NARFBs), novel analogues of this compound could be engineered. acs.org By introducing various electron-donating or electron-withdrawing groups at different positions of the heterocyclic core, the reduction potential and stability of the resulting compounds can be modulated. acs.org For instance, the fusion of a π-donor nitrogen atom can expand the aromatic conjugated π-system, leading to enhanced charge delocalization and improved stability in charged intermediates. acs.org
Another key application lies in the field of dye-sensitized solar cells (DSSCs). Researchers have successfully synthesized metal-free organic dyes using the indolo[2,3-b]quinoxaline (IQ) moiety as a core building block. rsc.org By strategically attaching different donor groups, such as triphenylamine, carbazole, and phenothiazine, to the IQ core, the resulting dyes exhibit distinct photochemical and electrochemical properties. rsc.org Future work could involve synthesizing analogues of this compound functionalized with various anchoring groups and π-spacers to optimize their performance as sensitizers in DSSCs. The goal would be to achieve high power conversion efficiencies by enhancing key parameters like open-circuit voltage (Voc) and fill factor (FF). rsc.org
The synthesis of conjugates of indolo[2,3-b]quinoline derivatives with other bioactive molecules, such as hydroxycinnamic acids, has shown promise in developing compounds with potential anticancer activity. mdpi.com This approach of creating hybrid molecules could be extended to this compound to explore new therapeutic agents.
| Compound Name | Application Area |
| 6-methyl-6H-indolo[2,3-b]quinoxaline | Nonaqueous Redox Flow Batteries |
| FS10, FS11, FS12 (indolo[2,3-b]quinoxaline-based dyes) | Dye-Sensitized Solar Cells |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) | Anticancer Agent Research |
Advanced Synthetic Methodologies for Diversification and Scalability
The exploration of novel analogues of this compound necessitates the development of advanced and efficient synthetic methodologies. Current approaches often rely on the condensation of isatins with o-phenylenediamines. bohrium.combenthamscience.com However, to achieve greater structural diversity and scalability, more sophisticated and versatile synthetic strategies are required.
A significant advancement in the synthesis of indolo[2,3-b]quinoxaline derivatives involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. researchgate.netbohrium.com The Buchwald-Hartwig cross-coupling reaction, followed by intramolecular oxidative cyclodehydrogenation, has emerged as a powerful tool for constructing the indolo[2,3-b]quinoxaline scaffold. bohrium.comresearchgate.net This method offers good yields and avoids the need for purification of intermediate products. bohrium.com Future research will likely focus on expanding the substrate scope of these reactions to incorporate a wider range of functional groups onto the this compound framework.
Another versatile approach utilizes 3-(6H-indolo[2,3-b]quinoxalin-6-yl) propane (B168953) hydrazide as a key intermediate for synthesizing a variety of heterocyclic compounds containing five and six-membered rings, such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,2,4-triazines. benthamdirect.comaun.edu.eg This strategy highlights the potential of using a common precursor to generate a library of diverse indolo[2,3-b]quinoxaline derivatives with potentially unique biological activities and material properties.
Furthermore, the development of one-pot synthetic procedures, such as the Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, presents an efficient route to N-substituted indolo[2,3-b]quinoxalines. bohrium.com Optimizing these one-pot reactions for the synthesis of analogues of this compound will be crucial for accelerating the discovery of new functional materials and therapeutic agents.
| Synthetic Method | Key Features |
| Buchwald-Hartwig Cross-Coupling & Cyclodehydrogenation | Good yields, no intermediate purification |
| Carbohydrazide Intermediate Route | Access to diverse heterocyclic rings |
| Ru(II)-Catalyzed Ortho C-H Functionalization | Efficient one-pot synthesis of N-substituted derivatives |
Integrated Computational-Experimental Approaches for Predictive Research
The integration of computational modeling with experimental synthesis and characterization is a powerful strategy for accelerating research on this compound and its analogues. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations have proven to be invaluable tools for predicting the electronic structure, photophysical properties, and reactivity of indolo[2,3-b]quinoxaline derivatives. acs.orgrsc.org
In the context of designing materials for NARFBs, DFT calculations have been successfully employed to predict the reduction potentials of indolo[2,3-b]quinoxaline-based anolytes, with results showing excellent agreement with experimental measurements. acs.org This predictive capability allows for the in-silico screening of a large number of potential candidates before committing to synthetic efforts, thereby saving time and resources. Future research will likely involve the use of more advanced computational models to predict not only the electrochemical properties but also the stability and solubility of novel analogues of this compound.
Molecular docking studies represent another important computational tool, particularly in the context of medicinal chemistry. Such studies have been used to predict the binding interactions of indolo[2,3-b]quinoline conjugates with biological targets like DNA and topoisomerase enzymes. mdpi.com By applying similar computational approaches to this compound derivatives, researchers can predict their potential biological activity and guide the synthesis of new therapeutic agents.
| Computational Method | Application |
| Density Functional Theory (DFT) | Predicting reduction potentials and electronic structure |
| Time-Dependent DFT (TD-DFT) | Understanding photophysical properties and charge separation |
| Molecular Docking | Predicting binding interactions with biological targets |
Collaborative Research Initiatives in Indolo[2,3-b]quinoxaline Chemistry
The multifaceted nature of research on this compound and its derivatives necessitates a collaborative and interdisciplinary approach. The successful development of new materials and therapeutic agents based on this scaffold will require the combined expertise of synthetic organic chemists, materials scientists, electrochemists, photophysicists, computational chemists, and biologists.
Future progress in this field will be significantly enhanced by the establishment of collaborative research initiatives that bring together researchers from different disciplines and institutions. Such collaborations can foster the exchange of ideas and resources, leading to a more comprehensive understanding of the structure-property relationships in indolo[2,3-b]quinoxalines. For instance, a joint effort between a synthetic chemistry group proficient in advanced synthetic methodologies and a materials science group specializing in device fabrication could accelerate the development of high-performance organic electronic devices.
International collaborations can also play a crucial role in advancing the field by providing access to a wider range of expertise and instrumentation. The Joint Center for Energy Storage Research (JCESR), a Department of Energy Innovation Hub, serves as a model for such collaborative efforts, bringing together researchers to tackle challenges in energy storage. acs.org Similar initiatives focused on functional organic materials, including indolo[2,3-b]quinoxalines, could spur innovation and lead to groundbreaking discoveries. The existing body of literature, often featuring co-authors from various research centers, already points towards a trend of collaborative efforts in this area. mdpi.comresearchgate.netnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
